molecular formula C11H14ClF2NO4 B6176527 methyl 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoate hydrochloride CAS No. 2551114-48-6

methyl 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoate hydrochloride

Cat. No. B6176527
CAS RN: 2551114-48-6
M. Wt: 297.7
InChI Key:
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Description

Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoate hydrochloride, also known as “MADF-HCl”, is a synthetic compound that has a range of scientific research applications. MADF-HCl is a unique molecule that has a variety of biochemical and physiological effects, making it a powerful tool for scientists to study and understand the complexities of biological systems.

Scientific Research Applications

MADF-HCl is a versatile compound that has many scientific research applications. It can be used to study the structure-activity relationships of biological molecules, as well as to investigate the effects of various environmental factors on biological systems. It has also been used to study the pharmacokinetics and pharmacodynamics of drug molecules, as well as to screen for potential new drugs.

Mechanism of Action

MADF-HCl works by binding to specific receptors in the body and activating them. This activation triggers a cascade of biochemical reactions that can lead to a variety of effects, depending on the type of receptor that is activated.
Biochemical and Physiological Effects
MADF-HCl has a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine, which can have a variety of effects, including increased alertness and improved memory. MADF-HCl has also been shown to increase the release of the neurotransmitter dopamine, which can lead to improved mood and decreased anxiety.

Advantages and Limitations for Lab Experiments

MADF-HCl has several advantages for lab experiments. It is easy to synthesize and can be stored for long periods of time without degradation. Additionally, it is relatively non-toxic and has a low cost. However, MADF-HCl also has some limitations. It is not very soluble in water, so it can be difficult to use in aqueous solutions. Additionally, it can be difficult to control the dose of MADF-HCl in experiments, as it is rapidly metabolized by the body.

Future Directions

MADF-HCl has a wide range of potential future research applications. It could be used to study the effects of environmental factors on biological systems, as well as to investigate the structure-activity relationships of various biological molecules. It could also be used to investigate the pharmacokinetics and pharmacodynamics of drug molecules, as well as to screen for potential new drugs. Additionally, MADF-HCl could be used to study the effects of various drugs on the body, as well as to investigate the effects of various diseases on biological systems. Finally, MADF-HCl could be used to study the effects of various dietary supplements on the body.

Synthesis Methods

MADF-HCl is synthesized through a two-step process. The first step involves the synthesis of the precursor, 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoic acid, which is achieved by reacting 4-methoxybenzoic acid with 2-amino-1,1-difluoroethanol in the presence of a strong base such as sodium hydroxide. The second step involves the conversion of the precursor to MADF-HCl by reacting it with hydrochloric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoate hydrochloride involves the reaction of 4-hydroxy-3-methoxybenzoic acid with thionyl chloride to form 4-chloro-3-methoxybenzoyl chloride. This intermediate is then reacted with methyl 2-amino-1,1-difluoroethoxyacetate to form the desired product, which is then converted to the hydrochloride salt form.", "Starting Materials": [ "4-hydroxy-3-methoxybenzoic acid", "thionyl chloride", "methyl 2-amino-1,1-difluoroethoxyacetate", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "methanol" ], "Reaction": [ "Step 1: 4-hydroxy-3-methoxybenzoic acid is reacted with thionyl chloride in the presence of diethyl ether to form 4-chloro-3-methoxybenzoyl chloride.", "Step 2: 4-chloro-3-methoxybenzoyl chloride is reacted with methyl 2-amino-1,1-difluoroethoxyacetate in the presence of diethyl ether and methanol to form methyl 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoate.", "Step 3: Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoate is converted to the hydrochloride salt form by reacting with hydrochloric acid in the presence of sodium hydroxide." ] }

CAS RN

2551114-48-6

Molecular Formula

C11H14ClF2NO4

Molecular Weight

297.7

Purity

95

Origin of Product

United States

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